REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:4]=1[C:10]([CH3:14])([CH3:13])[CH2:11]Cl.Cl.N1C=CC=CC=1.Cl.CCOCC>N1C2C(=CC=CC=2)C=CC=1>[Br:9][C:6]1[CH:7]=[CH:8][C:3]2[O:2][CH2:14][C:10]([CH3:11])([CH3:13])[C:4]=2[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)Br)C(CCl)(C)C
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
220 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
DISTILLATION
|
Details
|
after distillation 73 g (75%) title product b.p. 62°-4° C. at 0.01 mm Hg
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC2=C(C(CO2)(C)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |